6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
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Overview
Description
6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a complex organic compound characterized by its unique structure, which includes a pyrimidin-4-ol core, a phenyl group, and a trifluoromethyl-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the oxadiazole moiety with the pyrimidin-4-ol core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the pyrimidin-4-ol core.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The oxadiazole moiety contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-thiouracil: A thyreostatic agent used in thyroid hormone regulation.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A compound with hygroscopic properties used in various chemical applications.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole:
Uniqueness
6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL stands out due to its unique combination of a pyrimidin-4-ol core, a phenyl group, and a trifluoromethyl-substituted oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)14-8-4-7-13(9-14)18-26-17(29-27-18)11-30-19-24-15(10-16(28)25-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXPGYWIMJCOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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